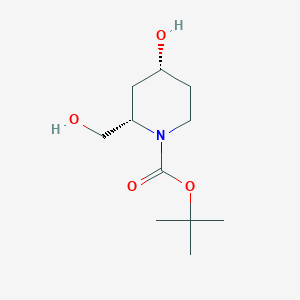
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine (NCPMP) is a cyclic, nitrogen-containing organic compound that has been studied for its potential applications in scientific research. NCPMP has been studied for its ability to interact with a variety of biomolecules, such as proteins, enzymes, and neurotransmitters. This compound has the potential to be used in a variety of laboratory experiments, ranging from biochemical assays to drug discovery.
科学研究应用
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine has been studied for its potential applications in scientific research. It has been used to study the effects of neurotransmitters on the brain, as well as to study the effects of drugs on the body. It has also been used to study the effects of certain proteins on the body, as well as to study the effects of certain enzymes on the body. This compound has also been used to study the effects of certain hormones on the body, as well as to study the effects of certain hormones on the behavior of animals.
作用机制
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine acts as an agonist of certain neurotransmitters, such as serotonin and dopamine. It binds to these neurotransmitters and activates them, resulting in an increase in their activity. This compound also binds to certain proteins, such as G-protein coupled receptors, and activates them, resulting in an increase in their activity. Finally, this compound binds to certain enzymes, such as tyrosine hydroxylase, and activates them, resulting in an increase in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific target that it is interacting with. This compound has been shown to increase the activity of certain neurotransmitters, resulting in an increase in the activity of certain brain regions. This compound has also been shown to increase the activity of certain proteins, resulting in an increase in the activity of certain cellular processes. Finally, this compound has been shown to increase the activity of certain enzymes, resulting in an increase in the activity of certain metabolic pathways.
实验室实验的优点和局限性
The advantages of using N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine in laboratory experiments include its ability to interact with a variety of biomolecules, its ability to activate certain proteins, and its ability to activate certain enzymes. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to cause side effects, and its potential to interact with other compounds.
未来方向
The potential future directions for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine include its use in drug discovery, its use in the development of new therapeutic agents, its use in the development of new diagnostic tools, its use in the study of the effects of certain hormones on the body, and its use in the study of the effects of certain proteins on the body. Additionally, this compound could be used to study the effects of certain drugs on the body, as well as to study the effects of certain enzymes on the body. Finally, this compound could be used to study the effects of certain neurotransmitters on the body, as well as to study the effects of certain hormones on the behavior of animals.
合成方法
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine is synthesized via a two-step process. First, a cyclopropylmethyl group is added to the 1-methyl-1H-pyrazol-4-amine molecule. This is done by reacting the molecule with a cyclopropylmethyl halide in the presence of a base, such as sodium hydroxide. The second step is the addition of the nitrogen atom to the cyclopropylmethyl group. This is done by reacting the cyclopropylmethyl group with a nitrile in the presence of a base, such as potassium carbonate.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine involves the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazol-4-carboxylic acid, followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "Cyclopropylmethylamine", "1-methyl-1H-pyrazol-4-carboxylic acid", "Hydrogen gas", "Palladium on carbon catalyst", "Sodium borohydride", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with 1-methyl-1H-pyrazol-4-carboxylic acid in methanol and diethyl ether to yield the intermediate N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-carboxamide.", "Step 2: The intermediate is then reduced using hydrogen gas and a palladium on carbon catalyst in methanol to yield N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine.", "Step 3: The final product is purified by recrystallization from water." ] } | |
CAS 编号 |
1156237-49-8 |
分子式 |
C8H13N3 |
分子量 |
151.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



